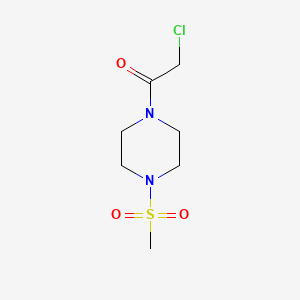

1-(Chloroacetyl)-4-(methylsulfonyl)piperazine

Description

Contextual Role of Piperazine (B1678402) Scaffolds in Contemporary Organic and Medicinal Chemistry Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and privileged scaffold in modern drug discovery. researchgate.netsigmaaldrich.com Its unique structural features, including its conformational flexibility and the ability of its nitrogen atoms to serve as hydrogen bond acceptors, contribute to its frequent incorporation into a vast array of therapeutic agents. sigmaaldrich.comaccelachem.com The piperazine moiety is a core component in drugs spanning numerous therapeutic categories, including antipsychotics, antidepressants, anti-cancer agents, and antihistamines. nih.govscbt.com

The presence of two nitrogen atoms allows for the introduction of diverse substituents, enabling medicinal chemists to fine-tune critical properties such as solubility, lipophilicity, metabolic stability, and target-binding affinity. sigmaaldrich.comnih.gov This adaptability makes the piperazine scaffold an invaluable tool for generating large libraries of compounds for high-throughput screening and for optimizing lead compounds in drug development programs. biorxiv.orgresearchgate.net Its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antimalarial effects, underscoring the broad therapeutic potential of this heterocyclic system. researchgate.netsigmaaldrich.com

Strategic Importance of Chloroacetyl and Methylsulfonyl Moieties in Molecular Design and Transformations

The academic and industrial value of 1-(Chloroacetyl)-4-(methylsulfonyl)piperazine is further enhanced by its two key functional groups.

The chloroacetyl moiety serves as a highly reactive and versatile electrophilic handle. The acyl chloride is a powerful acylating agent, readily forming stable amide bonds with primary and secondary amines. labsolu.camdpi.com The presence of the chlorine atom provides a site for nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups. ambeed.com This bifunctionality makes chloroacetyl chloride, and by extension the chloroacetyl group, an essential building block in organic synthesis for creating more complex molecular architectures. nih.gov For instance, it is a key intermediate in the production of numerous herbicides and pharmaceuticals. caymanchem.com

The methylsulfonyl group is a crucial moiety in medicinal chemistry, often introduced to modulate the physicochemical properties of a drug candidate. labsolu.ca As a strong electron-withdrawing group and a hydrogen bond acceptor, it can significantly influence a molecule's polarity, solubility, and ability to interact with biological targets. mdpi.comscbt.com The sulfonyl group is metabolically robust, and its incorporation can block sites of metabolism, thereby increasing the half-life and bioavailability of a drug. scbt.com Furthermore, its structural and electronic properties make it a bioisostere for other functional groups, providing a strategy to modify a compound's activity and properties while maintaining its core binding interactions. mdpi.com

Overview of Research Trajectories for the Chemical Compound and Analogous Structures

While specific, in-depth research on this compound is not extensively documented in publicly accessible literature, its role can be inferred from studies on analogous structures. The compound is primarily recognized as a chemical intermediate, available from various commercial suppliers for use in further synthetic applications.

Research on structurally similar 1-acyl-4-sulfonylpiperazines demonstrates the utility of this chemical class. For example, series of phenylsulfonylpiperazine derivatives have been synthesized and evaluated for their cytotoxic activity against breast cancer cell lines, with some compounds showing promising potency and selectivity. Other research into 1-acyl-piperazine derivatives has led to the discovery of potent antagonists for Platelet-Activating Factor (PAF), a mediator of inflammation and allergic responses. biorxiv.org These studies highlight a clear research trajectory where the this compound core is used as a starting point for creating diverse molecules with potential therapeutic applications. The typical synthetic route involves the acylation of a substituted sulfonylpiperazine, showcasing the modular nature of this chemical design. caymanchem.com

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is warranted due to its high potential as a versatile synthetic intermediate for drug discovery and materials science. The compound synergistically combines a proven pharmacophore (piperazine) with a reactive chemical handle (chloroacetyl) and a property-modulating group (methylsulfonyl).

The primary rationale for its study lies in its utility as a scaffold for combinatorial chemistry. The reactive chloroacetyl group allows for the systematic introduction of a wide array of nucleophiles (e.g., amines, thiols, alcohols), leading to the rapid generation of large and diverse chemical libraries. These libraries can then be screened against a multitude of biological targets to identify novel hit compounds.

Furthermore, a detailed study of its chemical reactivity, stability, and conformational properties would provide valuable data for chemists aiming to incorporate this fragment into larger molecules. Understanding its structural dynamics is crucial, as the conformation of the piperazine ring and the orientation of the substituents can significantly impact biological activity. Given the established importance of its constituent parts, this compound represents a strategically designed and highly valuable, yet under-documented, tool for advancing chemical and pharmaceutical research.

Interactive Data Tables

Table 1: Physicochemical Properties of Structurally Related Compounds

This table presents data for compounds analogous to this compound to provide an estimation of its likely properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(Chloroacetyl)-4-[(2-fluorophenyl)sulfonyl]piperazine | 923204-90-4 | C₁₂H₁₄ClFN₂O₃S | 320.77 |

| 1-(Chloroacetyl)-4-methylpiperazine hydrochloride | 42951-91-7 | C₇H₁₄Cl₂N₂O | 213.11 |

| 1-(Chloroacetyl)-4-(3-methylphenyl)piperazine | 62892-84-6 | C₁₃H₁₇ClN₂O | 252.74 |

| 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine (B5781151) | N/A | C₁₅H₂₄N₂O₅S | 344.43 |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(4-methylsulfonylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClN2O3S/c1-14(12,13)10-4-2-9(3-5-10)7(11)6-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGKSMHTIHRJSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Chloroacetyl 4 Methylsulfonyl Piperazine and Its Precursors

Established Synthetic Routes to the Core Piperazine (B1678402) Scaffold

The piperazine ring is a prevalent structural motif in medicinal chemistry, and numerous methods have been developed for its synthesis. mdpi.com These strategies can be broadly categorized into the de novo construction of the ring and the functionalization of an existing piperazine molecule. mdpi.comresearchgate.net

De novo strategies build the heterocyclic ring from acyclic precursors, offering significant control over the substitution pattern. nih.gov

One versatile de novo approach involves a multicomponent Ugi-tetrazole reaction followed by an intramolecular SN2 cyclization. acs.org For instance, monoboc-protected ethylenediamine (B42938) can react with an α-halo aldehyde (like 2-chloroacetaldehyde), an isocyanide, and trimethylsilyl (B98337) azide (B81097) to form a linear Ugi adduct. acs.org Subsequent deprotection of the amine and treatment with a base induces cyclization to yield the piperazine derivative. acs.org

Alternative de novo methods, such as the Stannyl Amine Protocol (SnAP) and the CarboxyLic Amine Protocol (CLAP), have been developed for the convergent synthesis of piperazines from aldehydes. mdpi.com The SnAP chemistry utilizes tin-substituted diamine reagents that undergo a copper-mediated radical cyclization with imines formed from various aldehydes. mdpi.comencyclopedia.pub This allows for the direct incorporation of a carbon substituent at the C2 position of the piperazine ring. mdpi.com The CLAP protocol operates similarly but uses an iridium-based photoredox catalyst to generate the key α-aminyl radical from an amino-acid-derived diamine for cyclization. mdpi.com

Table 1: Comparison of De Novo Piperazine Synthesis Methods

| Method | Key Reagents | Mechanism | Key Features |

| Ugi/Cyclization | α-halo aldehyde, isocyanide, protected diamine, azide | Multicomponent reaction followed by intramolecular SN2 cyclization | High versatility from multiple input components. acs.org |

| SnAP Chemistry | Stannyl amine reagent, aldehyde, copper catalyst | Radical generation from stannane, cyclization/C-C bond addition to imine | Convergent synthesis with C-H functionalization. mdpi.comencyclopedia.pub |

| CLAP Protocol | Amino-acid-derived diamine, aldehyde, photoredox catalyst | Photoredox-catalyzed decarboxylative cyclization | Avoids tin reagents; uses sustainable catalysts. mdpi.com |

Functionalizing a pre-existing piperazine ring is a more common strategy, particularly for creating N-substituted derivatives. mdpi.com However, recent advances have focused on the more challenging C-H functionalization of the carbon atoms within the piperazine ring, a difficult task due to the presence of the second nitrogen atom which can cause side reactions or inhibit catalyst reactivity. mdpi.comnih.gov

Visible-light photoredox catalysis has emerged as a mild and effective method for C-H functionalization. mdpi.com Using catalysts like iridium complexes, N-protected piperazines can undergo C-H arylation, vinylation, or alkylation. mdpi.comencyclopedia.pub The mechanism typically involves the photocatalyst oxidizing the piperazine to form a radical cation, which is then deprotonated at the α-carbon to create an α-amino radical. encyclopedia.pub This radical can then couple with various reaction partners. mdpi.comencyclopedia.pub

Direct C-H lithiation offers another route to carbon-functionalized piperazines. This method involves treating an N-Boc-piperazine with a strong base like sec-butyllithium (B1581126) in the presence of a ligand such as TMEDA, followed by trapping the resulting anion with an electrophile. nih.gov This technique allows for the stereoselective synthesis of substituted piperazines. nih.gov

Table 2: C-H Functionalization Strategies for Piperazine

| Method | Catalyst/Reagent | Type of Functionalization | Notes |

| Photoredox Catalysis | Iridium or Ruthenium complexes, organic dyes | Arylation, Vinylation, Alkylation | Mild, "green" conditions; site-selectivity can be controlled. mdpi.comresearchgate.net |

| Direct Lithiation | sec-Butyllithium/TMEDA | Alkylation, Arylation | Allows for stereoselective synthesis of C2-substituted piperazines. nih.gov |

Synthesis of Chloroacetyl and Methylsulfonyl Precursors

The synthesis of 1-(chloroacetyl)-4-(methylsulfonyl)piperazine requires precursors that can introduce the chloroacetyl and methylsulfonyl groups. These are typically highly reactive acylating and sulfonylating agents.

The most common chloroacetylating agent is chloroacetyl chloride. It is widely commercially available and serves as the key reactant for introducing the chloroacetyl moiety onto a nucleophilic nitrogen atom. In a typical laboratory setting, it is used directly. Its reaction with the secondary amine of a piperazine derivative, often in the presence of a non-nucleophilic base like triethylamine (B128534) or potassium carbonate, readily forms the corresponding N-chloroacetyl amide bond. biorxiv.orgnih.gov For example, the reaction of piperazine with two equivalents of chloroacetyl chloride yields 1,4-bis(chloroacetyl)piperazine (B158052). nih.gov

Methanesulfonyl chloride (MsCl) is the standard reagent for introducing the methylsulfonyl (mesyl) group. Like chloroacetyl chloride, it is commercially available. It reacts readily with primary and secondary amines to form sulfonamides. The synthesis of N-mesyl piperazines involves the reaction of a piperazine derivative with methanesulfonyl chloride, typically in a solvent like dichloromethane (B109758) or an ethanol/water mixture, with a base such as sodium bicarbonate or triethylamine to neutralize the HCl byproduct. prepchem.commdpi.com This method is used to prepare compounds like 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine (B5781151) and 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. prepchem.commdpi.com

Direct and Convergent Synthetic Approaches to this compound

A convergent synthesis is the most logical and efficient route to this compound. This approach involves the functionalization of a pre-formed piperazine ring in a stepwise manner. The key intermediate is 1-(methylsulfonyl)piperazine (B1332412).

The synthesis can be envisioned in two primary steps:

Synthesis of 1-(methylsulfonyl)piperazine : This precursor can be prepared by reacting piperazine with one equivalent of methanesulfonyl chloride under controlled conditions to achieve monosulfonylation. A more controlled method involves the use of a protected piperazine, such as tert-butyl piperazine-1-carboxylate. The free secondary amine is first sulfonylated with methanesulfonyl chloride, followed by the removal of the Boc protecting group with an acid like trifluoroacetic acid (TFA) to yield 1-(methylsulfonyl)piperazine. chemicalbook.com

Chloroacetylation of 1-(methylsulfonyl)piperazine : The final step is the N-acylation of 1-(methylsulfonyl)piperazine. This is achieved by reacting the secondary amine of the precursor with chloroacetyl chloride. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane, at a low temperature (e.g., 0 °C) in the presence of a base like triethylamine to scavenge the generated HCl. biorxiv.org

This sequential, convergent approach allows for the clean and high-yielding synthesis of the target compound by building upon a pre-formed and selectively functionalized piperazine scaffold.

Table 3: Proposed Convergent Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | tert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate | Trifluoroacetic acid (TFA), Dichloromethane (CH2Cl2), Room Temperature | 1-(Methylsulfonyl)piperazine chemicalbook.com |

| 2 | 1-(Methylsulfonyl)piperazine, Chloroacetyl chloride | Triethylamine (Et3N), Dichloromethane (CH2Cl2), 0 °C to Room Temperature | This compound |

One-Pot Synthetic Strategies

One-pot synthesis, a strategy where reactants undergo successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of asymmetrically substituted piperazines like this compound, one-pot methodologies can circumvent lengthy separation and purification procedures of intermediates.

A plausible one-pot approach could involve the sequential addition of reagents to a piperazine stock. Initially, piperazine can be reacted with one equivalent of methanesulfonyl chloride in the presence of a base. Upon completion of this first step, chloroacetyl chloride and an additional equivalent of base are introduced into the same vessel to facilitate the acylation of the second nitrogen atom. The success of this strategy hinges on carefully controlling reaction conditions, such as temperature and the rate of reagent addition, to manage the reactivity of the nucleophilic nitrogen atoms and prevent the formation of undesired side products like 1,4-bis(methylsulfonyl)piperazine (B10885286) or 1,4-bis(chloroacetyl)piperazine. Multi-component reactions, a cornerstone of green chemistry, represent another advanced one-pot strategy where multiple starting materials react to form a complex product in a single operation. researchgate.netmdpi.comnih.govresearchgate.net

Sequential Functionalization Protocols

Sequential functionalization provides a more traditional and controlled, albeit longer, route to this compound. This method relies on the step-by-step introduction of functional groups, often involving protection and deprotection steps to ensure regioselectivity.

A common pathway begins with the synthesis of the key intermediate, 1-(methylsulfonyl)piperazine. smolecule.com This can be achieved through several methods:

Direct Sulfonylation: Reacting piperazine directly with methanesulfonyl chloride. This approach requires careful control of stoichiometry to maximize the yield of the mono-substituted product.

Protection-Deprotection Strategy: A more controlled method involves first protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc). The remaining free nitrogen is then reacted with methanesulfonyl chloride. Subsequent removal of the Boc protecting group, typically with an acid like trifluoroacetic acid, yields the desired 1-(methylsulfonyl)piperazine intermediate. chemicalbook.com

Once 1-(methylsulfonyl)piperazine is obtained and purified, the final step is the N-acylation. chemimpex.com This is typically accomplished by reacting the intermediate with chloroacetyl chloride in an inert solvent, such as dichloromethane or tetrahydrofuran (B95107), in the presence of a base like triethylamine or potassium carbonate to neutralize the hydrochloric acid byproduct. mdpi.combiorxiv.orgnih.gov This reaction is generally efficient and proceeds under mild conditions to yield the final product, this compound. sphinxsai.com

Optimization of Reaction Conditions for Scalable Synthesis

Transitioning a synthetic protocol from a laboratory to an industrial scale requires rigorous optimization of reaction conditions to ensure safety, cost-effectiveness, high yield, and purity. For the final N-acylation step in the synthesis of this compound, several parameters are critical.

Key parameters for optimization include:

Choice of Base: The base is crucial for scavenging the HCl generated during the acylation. sciencemadness.org Organic bases like triethylamine (TEA) are common, but for scalability, inorganic bases such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) may be preferred due to lower cost and easier removal.

Solvent Selection: The solvent must effectively dissolve the reactants while remaining inert. Dichloromethane (DCM) is a common lab-scale solvent, but due to environmental concerns, greener alternatives like tetrahydrofuran (THF), ethyl acetate, or toluene (B28343) are often explored for scalable processes.

Temperature Control: The reaction is exothermic. Maintaining a low temperature (e.g., 0–5 °C) during the addition of the highly reactive chloroacetyl chloride is essential to control the reaction rate and minimize side-product formation.

Stoichiometry and Addition Rate: Precise control over the molar ratios of reactants is vital. A slow, dropwise addition of chloroacetyl chloride helps to manage the reaction's exothermicity and improve selectivity.

The following interactive table illustrates a hypothetical optimization study for the N-acylation step.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Triethylamine | DCM | 0 to RT | 4 | 85 |

| 2 | K2CO3 | DCM | 0 to RT | 8 | 78 |

| 3 | Triethylamine | THF | 0 to RT | 4 | 92 |

| 4 | K2CO3 | THF | 0 to RT | 8 | 88 |

| 5 | NaHCO3 | Ethyl Acetate | 0 to RT | 12 | 82 |

| 6 | Triethylamine | THF | -10 to 0 | 6 | 95 |

Green Chemistry Principles and Sustainable Synthesis

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally responsible and sustainable manufacturing processes. researchgate.net Key areas of focus include the use of safer solvents, energy efficiency, and waste reduction. lookchem.com

Sustainable approaches applicable to this synthesis include:

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times, often leading to increased yields and cleaner reaction profiles compared to conventional heating methods. nih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, enhancing safety and consistency, particularly for scalable synthesis. This technology can minimize waste and improve resource efficiency. nih.gov

Catalytic Methods: The development of catalytic, rather than stoichiometric, approaches can reduce waste. For instance, enzymatic methods using lipases for selective N-acylation are being explored as a green alternative to traditional chemical methods, often proceeding under mild, solvent-free conditions. nih.govnih.gov

Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions, offering a mild and green alternative to classical synthetic methods for the functionalization of piperazine rings. encyclopedia.pubresearchgate.netmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. One-pot syntheses are inherently more atom-economical as they eliminate the need for isolating and purifying intermediates, which reduces solvent usage and material loss.

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Chemical Reactivity and Derivatization Studies of 1 Chloroacetyl 4 Methylsulfonyl Piperazine

Nucleophilic Substitution Reactions at the Chloroacetyl Moiety

The chloroacetyl group is a potent electrophile due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. This polarity makes the α-carbon susceptible to attack by a wide array of nucleophiles, leading to the displacement of the chloride ion, a good leaving group. This SN2 reaction is the most prominent pathway for the derivatization of this molecule.

Amination Reactions and Formation of Amide Derivatives

One of the most common transformations of α-chloro amides is their reaction with primary or secondary amines to form new amide derivatives via nucleophilic substitution. The reaction of 1-(chloroacetyl)-4-(methylsulfonyl)piperazine with various amines is expected to proceed efficiently, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct. semanticscholar.org This reaction pathway is a versatile method for linking the methylsulfonylpiperazine core to other molecular scaffolds.

The general reaction involves the attack of the amine's lone pair of electrons on the carbon bearing the chlorine atom, leading to the formation of a new carbon-nitrogen bond and the expulsion of chloride. A variety of amine nucleophiles can be used, ranging from simple alkylamines to more complex aniline (B41778) and heterocyclic amine derivatives. rsc.orgchemrxiv.org The reaction conditions often involve a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), at room temperature. semanticscholar.org

Table 1: Illustrative Examples of Amide Derivatives from Amination Reactions This table presents expected products from the reaction of this compound with various amine nucleophiles.

| Nucleophile | Expected Product Name |

| Aniline | 1-((4-Methylsulfonyl)piperazin-1-yl)-2-(phenylamino)ethan-1-one |

| Benzylamine | 1-((4-Methylsulfonyl)piperazin-1-yl)-2-(benzylamino)ethan-1-one |

| Morpholine | 1-((4-Methylsulfonyl)piperazin-1-yl)-2-(morpholino)ethan-1-one |

| Piperidine | 1-((4-Methylsulfonyl)piperazin-1-yl)-2-(piperidin-1-yl)ethan-1-one |

Oxygen-Nucleophile (e.g., Etherification, Esterification) Reactions

Reactions with oxygen-based nucleophiles can lead to the formation of ether or ester linkages. For example, reacting this compound with an alcohol or a phenol (B47542) in the presence of a base would yield an ether derivative. Similarly, reaction with a carboxylate salt (R-COO⁻) would result in the formation of an ester. These reactions expand the range of functional groups that can be introduced at the acetyl position.

Sulfur-Nucleophile (e.g., Thiolation) Reactions

Sulfur nucleophiles, such as thiols (mercaptans), are highly effective in SN2 reactions. Thiolate anions (RS⁻), generated by treating a thiol with a base, are particularly potent nucleophiles. The reaction of these nucleophiles with the chloroacetyl moiety is expected to be rapid and high-yielding, forming thioether derivatives. This reactivity is well-documented for similar chloroacetamide compounds, which readily undergo S-alkylation. rsc.org

Table 2: Representative Thioether Derivatives from Thiolation Reactions This table presents expected products from the reaction of this compound with various sulfur nucleophiles.

| Nucleophile | Expected Product Name |

| Thiophenol | 1-((4-Methylsulfonyl)piperazin-1-yl)-2-(phenylthio)ethan-1-one |

| Ethanethiol | 1-((4-Methylsulfonyl)piperazin-1-yl)-2-(ethylthio)ethan-1-one |

| Sodium thiocyanate | 1-((4-Methylsulfonyl)piperazin-1-yl)-2-thiocyanatoethan-1-one |

Carbon-Nucleophile Reactions

Carbon-based nucleophiles, such as enolates or cyanide ions, can also displace the chloride atom to form new carbon-carbon bonds. For instance, reaction with sodium cyanide would introduce a nitrile group, creating a cyanomethyl derivative. This product could serve as a versatile intermediate for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

Transformations Involving the Piperazine (B1678402) Nitrogen Atoms

The reactivity of the two nitrogen atoms within the piperazine ring of this compound is significantly diminished compared to unsubstituted piperazine.

N-Alkylation and N-Acylation Reactions

N-1 (Amide Nitrogen): The nitrogen atom at position 1 is part of an amide functional group. Due to resonance delocalization of its lone pair of electrons into the adjacent carbonyl group, this nitrogen is essentially non-nucleophilic and does not typically participate in further alkylation or acylation reactions under standard conditions.

N-4 (Sulfonamide Nitrogen): The nitrogen atom at position 4 is part of a sulfonamide. The strongly electron-withdrawing nature of the methylsulfonyl group drastically reduces the basicity and nucleophilicity of this nitrogen. While N-alkylation and N-acylation of sulfonamides are possible, they often require harsh conditions, such as the use of a strong base like sodium hydride (NaH) to deprotonate the nitrogen, followed by reaction with an alkylating or acylating agent. Therefore, selective alkylation or acylation at this position in the presence of the much more reactive chloroacetyl group would be synthetically challenging and is not an expected pathway under typical reaction conditions.

Exploration of Alternative Substitutions on the Piperazine Ring

Direct functionalization of the carbon atoms (C-H bonds) of the piperazine ring in this compound is a significant synthetic challenge. The piperazine ring is generally resistant to direct C-H activation or substitution under standard conditions. Consequently, the exploration of alternative substitutions on the ring itself typically relies on indirect methods rather than modification of the pre-formed parent compound.

Current synthetic strategies for accessing C-substituted piperazines involve multi-step approaches that build the ring from functionalized linear precursors. researchgate.net Methodologies such as the cyclization of corresponding diamine precursors or [3+3] cycloadditions of imines catalyzed by transition metals like iridium are employed to generate piperazine cores with desired substitution patterns. nih.gov

For instance, the synthesis of a C-substituted analog of this compound would likely commence with a pre-functionalized piperazine, such as 2-methylpiperazine. This starting material would then undergo sequential N-sulfonylation and N-chloroacetylation to yield the final C-substituted derivative. This approach circumvents the difficulty of direct C-H functionalization on the electron-rich saturated heterocycle. rsc.orgmdpi.com The lack of publications detailing direct C-substitution on this compound suggests that such transformations are not synthetically viable or have yet to be developed.

Reactivity of the Methylsulfonyl Group

The methylsulfonyl group attached to the N-4 position of the piperazine ring is a strong electron-withdrawing group. This has a profound effect on the chemical properties of the molecule:

Deactivation of the N-4 Nitrogen: The sulfonamide nitrogen (N-4) is significantly less nucleophilic and basic compared to the nitrogen in an unsubstituted piperazine. This deactivation prevents it from participating in common reactions such as alkylation or acylation under standard conditions.

Chemical Stability: The N-S bond of the sulfonamide is robust and generally stable to a wide range of reaction conditions, including those used to modify the chloroacetyl group.

While highly stable, the methylsulfonyl group is not entirely inert. Its reactivity is limited, and cleavage typically requires specific and often harsh conditions. For related N-sulfonyl compounds, methods involving ruthenium catalysis have been reported for the cleavage of certain N-alkyl groups from sulfonamides, although these are highly substrate-dependent. researchgate.net In the context of this compound, the methylsulfonyl group primarily serves as a stable structural component that modulates the electronic properties of the piperazine ring rather than acting as a reactive handle for derivatization. Its main influence is directing reactivity towards the chloroacetyl group.

Regioselective and Stereoselective Functionalization of the Chemical Compound

The functionalization of this compound is dominated by the high reactivity of the chloroacetyl group, which allows for highly regioselective transformations.

Regioselectivity: The molecule presents several potential reaction sites, but their reactivities are vastly different. The N-1 nitrogen is part of an amide and the N-4 nitrogen is part of a sulfonamide; both are deactivated and non-nucleophilic. The most electrophilic site is the α-carbon of the chloroacetyl group, making it the exclusive target for nucleophilic attack. This inherent electronic preference ensures that reactions with nucleophiles occur selectively at this position, leading to the substitution of the chloride leaving group. This predictable reactivity makes the compound an excellent scaffold for introducing a wide variety of functional groups.

Stereoselectivity: As this compound is an achiral molecule, stereoselectivity is relevant only when its derivatization creates a new stereocenter. This can be achieved by reacting the compound with a chiral nucleophile. The reaction proceeds via a standard S_N2 mechanism, which involves the inversion of configuration at the electrophilic carbon. However, since the starting material's α-carbon is not a stereocenter, this inversion is not observable unless a chiral nucleophile is used to create a diastereomeric product. The synthesis of specific stereoisomers would depend entirely on the stereochemistry of the incoming nucleophile.

The table below illustrates potential derivatives synthesized through regioselective substitution, based on the known reactivity of α-haloamides. nih.gov

| Nucleophile Class | Example Nucleophile | Potential Product Structure | Resulting Linkage |

|---|---|---|---|

| Primary Amine | Aniline | 1-((Phenylamino)acetyl)-4-(methylsulfonyl)piperazine | Glycinamide |

| Secondary Amine | Morpholine | 1-(2-Morpholinoacetyl)-4-(methylsulfonyl)piperazine | α-Amino Amide |

| Thiol | Thiophenol | 1-((Phenylthio)acetyl)-4-(methylsulfonyl)piperazine | Thioether |

| Alcohol/Phenol | Phenol (as phenoxide) | 1-(2-Phenoxyacetyl)-4-(methylsulfonyl)piperazine | Ether |

| Carboxylate | Sodium Acetate | 2-(4-(Methylsulfonyl)piperazin-1-yl)-2-oxoethyl acetate | Ester |

Mechanistic Investigations of Key Transformations Involving the Chemical Compound

While specific mechanistic studies exclusively focused on this compound are not prevalent in the literature, the key transformations it undergoes are well understood based on extensive research on analogous α-haloamides and α-haloketones. nih.govnih.gov

The primary reaction of this compound is the nucleophilic substitution of the chloride on the acetyl group. This transformation proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism. ucsb.edu

The key features of this mechanism are:

Single Concerted Step: The reaction occurs in a single step where the nucleophile attacks the electrophilic α-carbon at the same time as the chloride leaving group departs. There are no intermediates formed.

Transition State: The reaction proceeds through a high-energy transition state where the α-carbon is transiently bonded to both the incoming nucleophile and the departing chloride ion. This transition state has a trigonal bipyramidal geometry.

Kinetics: The reaction rate is dependent on the concentration of both the substrate, this compound, and the nucleophile. This bimolecular dependency is a hallmark of the S_N2 mechanism.

Computational studies on similar α-halocarbonyl systems have provided insight into the factors governing this reaction. up.ac.za The reactivity is enhanced by the inductive effect of the adjacent carbonyl group, which polarizes the C-Cl bond and increases the electrophilicity of the α-carbon. The amide functionality further influences the electronic environment, and the steric hindrance around the reaction center plays a crucial role in determining the reaction rate. For this compound, the piperazine ring presents a moderate steric profile, allowing access for a wide range of nucleophiles to the reactive site.

Advanced Spectroscopic and Structural Elucidation Techniques for Research on 1 Chloroacetyl 4 Methylsulfonyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of organic molecules. For 1-(Chloroacetyl)-4-(methylsulfonyl)piperazine, ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperazine (B1678402) ring, the chloroacetyl group, and the methylsulfonyl group. The chemical shifts (δ) of the piperazine protons would be influenced by the electron-withdrawing effects of both the chloroacetyl and methylsulfonyl groups. Coupling constants (J) between adjacent protons would help to elucidate the conformation of the piperazine ring, which typically adopts a chair conformation.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the chloroacetyl group, the carbons of the piperazine ring, and the methyl carbon of the methylsulfonyl group.

A thorough search of available scientific literature did not yield published ¹H or ¹³C NMR data specifically for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS would be used to confirm the molecular weight and to study its fragmentation pattern, which can provide valuable structural information. The molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ would confirm the compound's identity. The fragmentation pattern would likely involve cleavage of the chloroacetyl and methylsulfonyl groups, as well as fragmentation of the piperazine ring.

No specific experimental mass spectrometry data for this compound has been found in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques used to identify functional groups within a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the amide group (typically around 1650 cm⁻¹), the S=O stretches of the sulfonyl group (in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), and C-N and C-Cl stretches.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations.

Specific IR and Raman spectra for this compound are not available in the public domain based on the conducted searches.

X-ray Crystallography for Solid-State Structure Determination of the Chemical Compound and its Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide definitive information on bond lengths, bond angles, and the conformation of the piperazine ring in the solid state. This technique would also reveal intermolecular interactions, such as hydrogen bonding, which influence the crystal packing.

While crystal structures for related piperazine derivatives have been reported, a specific crystal structure for this compound could not be located in the existing scientific literature.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit a CD spectrum, and this technique is not applicable for its enantiomeric characterization.

Computational and Theoretical Chemistry of 1 Chloroacetyl 4 Methylsulfonyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of "1-(Chloroacetyl)-4-(methylsulfonyl)piperazine". bohrium.comscielo.br Methods such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly used to optimize the molecular geometry and compute various electronic properties. bohrium.com

Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. scielo.br For similar piperazine (B1678402) derivatives, these calculations have been instrumental in understanding their electronic transitions. scielo.br

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. In "this compound," the oxygen atoms of the sulfonyl and acetyl groups, along with the chlorine atom, are expected to be regions of high electron density (nucleophilic), while the hydrogen atoms and the areas around the carbonyl carbon and sulfur atom would be electron-deficient (electrophilic).

Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide further insights into the molecule's behavior.

Table 1: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Inverse of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons. |

Conformational Analysis and Molecular Dynamics Simulations of the Chemical Compound

The piperazine ring in "this compound" typically adopts a chair conformation, which is the most stable arrangement. nih.gov However, the orientation of the chloroacetyl and methylsulfonyl substituents can lead to different conformers. Conformational analysis helps identify the most stable three-dimensional structure of the molecule by evaluating the energies of various possible arrangements. For some 2-substituted piperazines, the axial conformation has been found to be preferred. nih.gov

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, providing insights into its flexibility and conformational changes in different environments, such as in a solvent. mdpi.commdpi.com MD simulations can reveal how the molecule interacts with its surroundings and how its structure fluctuates around its equilibrium geometry. mdpi.commdpi.com These simulations are particularly useful for understanding how the molecule might bind to a biological target. mdpi.commdpi.com The stability of the molecule's conformation can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) over the simulation period. mdpi.com

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods, especially DFT, are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation. bohrium.comscielo.brdntb.gov.ua

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO). scielo.br These calculations provide a theoretical spectrum that can aid in the assignment of experimental peaks to specific atoms within the "this compound" molecule. For other piperazine derivatives, a good correlation between theoretical and experimental NMR data has been achieved. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman): The vibrational frequencies corresponding to the functional groups in the molecule can be computed. These theoretical frequencies help in the interpretation of experimental FT-IR and Raman spectra, allowing for the identification of characteristic vibrational modes, such as the C=O stretch of the acetyl group and the S=O stretches of the sulfonyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing information about the electronic transitions within the molecule and its expected behavior in UV-Vis spectroscopy.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Relevant Functional Groups |

|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | -CH₂- (piperazine ring), -CH₃ (sulfonyl), -CH₂- (acetyl) |

| ¹³C NMR | Chemical Shifts (ppm) | C=O (acetyl), -CH₂- (piperazine ring), -CH₃ (sulfonyl), -CH₂- (acetyl) |

| FT-IR | Vibrational Frequencies (cm⁻¹) | C=O stretch, S=O symmetric and asymmetric stretches, C-N stretch, C-Cl stretch |

| UV-Vis | Absorption Maxima (λmax) | Electronic transitions involving n → π* and π → π* |

Reaction Mechanism Modeling and Transition State Analysis for Transformations Involving the Chemical Compound

Computational chemistry can be used to model the reaction mechanisms of transformations involving "this compound". This is particularly relevant for understanding its reactivity, especially the reactivity of the chloroacetyl group, which is a known alkylating agent. researchgate.net

By calculating the potential energy surface for a given reaction, chemists can identify the transition state structures and determine the activation energies. This information is crucial for predicting the feasibility and kinetics of a reaction. For instance, modeling the nucleophilic substitution reaction at the α-carbon of the chloroacetyl group can elucidate the mechanism by which this compound might interact with other molecules. The chloroacetyl group is a versatile reagent in heterocyclic synthesis. researchgate.net The reaction of chloroacetyl chloride with aminopyrimidine derivatives has been studied, providing a basis for understanding similar reactions. erciyes.edu.tr

Transition state theory can be applied to calculate reaction rate constants from the computed activation energies. This allows for a quantitative prediction of how fast a reaction involving "this compound" will proceed under specific conditions.

In Silico Screening and Rational Design Principles Utilizing the Chemical Compound as a Molecular Scaffold

The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide range of biologically active compounds. mdpi.comnih.gov "this compound" can serve as a versatile molecular scaffold for the design of new molecules with desired properties.

In Silico Screening: This compound and its derivatives can be used in virtual screening campaigns to identify potential drug candidates. wellcomeopenresearch.org Molecular docking studies can predict how these molecules might bind to the active site of a biological target, such as an enzyme or a receptor. wellcomeopenresearch.orgresearchgate.net The binding affinity and mode of interaction can be evaluated to prioritize compounds for further experimental testing. The piperazine scaffold has been successfully used in the in silico design of novel inhibitors for various biological targets. mdpi.comresearchgate.net

Rational Design: Based on the computational analysis of the electronic and structural features of "this compound," new derivatives can be rationally designed. For example, by modifying the substituents on the piperazine ring or by replacing the chloroacetyl group with other functionalities, it is possible to tune the molecule's properties to enhance its activity or selectivity towards a specific target. Quantitative Structure-Activity Relationship (QSAR) studies on piperazine derivatives have been used to develop models that predict biological activity based on molecular descriptors. mdpi.comresearchgate.net

Applications of 1 Chloroacetyl 4 Methylsulfonyl Piperazine in Chemical Biology and Medicinal Chemistry Research Excluding Clinical Human Data

Role as a Synthetic Precursor for Investigational Biologically Active Molecules

1-(Chloroacetyl)-4-(methylsulfonyl)piperazine serves as a key precursor in the generation of novel compounds with potential biological activities. The presence of the electrophilic chloroacetyl group facilitates its use as a scaffold for linking the 1-(methylsulfonyl)piperazine (B1332412) moiety to other molecular fragments. This reactivity is fundamental to its application in constructing larger, more complex molecules for biological screening.

The structure of this compound is highly amenable to combinatorial synthesis, a technique used to rapidly generate large libraries of related compounds. nih.gov The reactive chloroacetyl group allows for its conjugation to a wide array of nucleophiles, such as amines, thiols, and alcohols, leading to the creation of a diverse set of derivatives. This approach enables the systematic exploration of the chemical space around the 1-(methylsulfonyl)piperazine core.

The generation of such libraries is a foundational step in modern drug discovery, allowing for the screening of thousands of compounds against biological targets to identify initial "hits." The versatile nature of the piperazine (B1678402) ring, combined with the specific reactivity of the chloroacetyl group, makes this compound an attractive building block for liquid-phase combinatorial synthesis platforms. nih.govnih.gov

Once a library of compounds is synthesized from a precursor like this compound, the next critical step is to evaluate their biological activity through in vitro assays. This process is essential for establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of a molecule with its biological effect. nih.gov

By systematically modifying the portion of the molecule introduced via reaction with the chloroacetyl group, researchers can deduce which chemical features are critical for activity. For example, derivatives of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine were prepared to explore their agonistic activities against human GPR119. nih.gov Similarly, the synthesis and in vitro characterization of various 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines helped to understand their antagonistic activity at the histamine (B1213489) H3 receptor. nih.gov The data gathered from these assays, often presented as IC50 or EC50 values, guide the rational design of subsequent generations of compounds with improved potency and selectivity.

| Analogous Piperazine Series | Target | In Vitro Assay Type | Key SAR Finding |

| Pyrimidine (B1678525) Derivatives nih.gov | GPR119 | Agonist Activity Assay (HEK293T cells) | Modifications of the pyrimidine core led to compounds with high agonistic activity. |

| Guanidine Derivatives nih.gov | Histamine H3 Receptor | Receptor Affinity Assay | Electron-withdrawing substituents on the benzyl (B1604629) moiety resulted in high affinity. |

| Quinazolinone Derivatives nih.gov | Cancer Cell Lines | MTT Assay (Anticancer) | Specific substitutions on the quinazolinone ring influenced cytotoxic activity. |

| Ciprofloxacin Derivatives researchgate.net | Cancer Cell Lines | Proliferation Inhibition Assay | Antitumor activity was not directly dependent on the lipophilicity of the substituent at the piperazine N4 position. |

Utilization in Target-Oriented Synthesis of Complex Molecular Architectures

Beyond its use in library synthesis, this compound can be employed in target-oriented synthesis. This approach involves a more deliberate, multi-step synthetic route to create a single, complex molecule with a predefined structure, often based on a known pharmacophore or natural product. mdpi.com In this context, the 1-(methylsulfonyl)piperazine moiety can be incorporated as a key structural element intended to interact with a specific biological target or to impart desirable pharmacokinetic properties. The chloroacetyl group provides a reliable method for its installation within the larger molecular framework. The synthesis of hybrid molecules combining different pharmacophores, such as trimetazidine (B612337) and sulfonamides, exemplifies this strategy of building complex architectures from simpler, functionalized precursors. mdpi.com

Mechanistic Studies of Molecular Interactions Involving Derivatives of the Chemical Compound at the Biochemical Level (e.g., enzyme binding in vitro)

Derivatives synthesized from this compound are instrumental in studying molecular interactions at the biochemical level. Once a biologically active derivative is identified, researchers can use it to investigate its mechanism of action. Techniques such as enzyme inhibition assays, surface plasmon resonance, and isothermal titration calorimetry can be used to quantify the binding affinity and kinetics between the compound and its target protein. nih.gov

Furthermore, computational methods like molecular docking are often used in conjunction with experimental data. For example, docking studies were performed on 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives to predict their binding mode within the target's active site, providing insights that could guide the design of more potent molecules. researchgate.netnih.gov

Development of Chemical Probes and Affinity Labels Derived from this compound for Biological System Research

The inherent reactivity of the chloroacetyl group makes this compound an excellent starting point for the development of chemical probes and affinity labels. medchemexpress.comchemicalprobes.org An affinity label is a molecule that is structurally similar to a ligand for a biological target but contains a reactive group that can form a covalent bond with the target, permanently labeling it. The chloroacetyl moiety is a classic example of such a reactive group, capable of alkylating nucleophilic residues like cysteine or histidine in a protein's active site.

By derivatizing the piperazine scaffold with moieties that confer specificity for a particular biological target, researchers can create powerful tools for target identification, validation, and mapping of binding sites. These probes can help to elucidate biological pathways and mechanisms of action in a way that reversible inhibitors cannot. medchemexpress.com

Integration into High-Throughput Synthesis and Screening Platforms

The suitability of this compound as a combinatorial building block allows for its seamless integration into modern high-throughput synthesis and screening (HTS) platforms. Automated robotic systems can perform parallel synthesis, reacting the precursor with a large set of building blocks in microtiter plates to rapidly generate extensive compound libraries.

These libraries can then be directly subjected to HTS, where thousands of compounds are tested for their activity against a specific biological target in a short period. This synergy between automated synthesis and rapid screening accelerates the early stages of drug discovery, enabling the efficient identification of novel lead compounds from the diverse chemical space generated from versatile precursors like this compound.

Future Research Directions and Emerging Challenges for 1 Chloroacetyl 4 Methylsulfonyl Piperazine

Development of Novel and Efficient Synthetic Methodologies for the Chemical Compound

The conventional synthesis of 1-(Chloroacetyl)-4-(methylsulfonyl)piperazine typically involves a two-step process: the formation of 1-(methylsulfonyl)piperazine (B1332412) followed by acylation. A common route involves the reaction of piperazine (B1678402) with methanesulfonyl chloride, often in a solvent like dichloromethane (B109758) at low temperatures, to yield the monosubstituted intermediate, 1-(methylsulfonyl)piperazine. mdpi.com This intermediate is then acylated using chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. biorxiv.org

Future research is focused on developing more efficient, cost-effective, and environmentally benign synthetic methods. Key areas of exploration include:

One-Pot Syntheses: Designing a one-pot reaction where piperazine is sequentially functionalized with both methanesulfonyl chloride and chloroacetyl chloride without the need for isolating the intermediate would significantly improve process efficiency. This requires careful control of stoichiometry and reaction conditions to manage the reactivity of the two nitrogen atoms in the piperazine ring.

Ultrasound-Assisted Synthesis: The application of ultrasound has been shown to accelerate reactions and improve yields in the synthesis of related piperazine derivatives. mdpi.com Investigating ultrasound-assisted conditions for the synthesis of this compound could lead to shorter reaction times and potentially milder conditions.

Alternative Reagents and Catalysts: Research into replacing traditional reagents with more sustainable alternatives is a growing trend. This could involve using different sulfonylating or acetylating agents or exploring novel catalysts that can facilitate the reactions with higher selectivity and efficiency.

| Methodology | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Conventional Two-Step Synthesis | Sequential reaction of piperazine with methanesulfonyl chloride, followed by chloroacetyl chloride. | Well-established and reliable. | Improving yields and purity of each step. |

| One-Pot Synthesis | Sequential addition of reagents to piperazine in a single reaction vessel without intermediate isolation. | Reduced reaction time, solvent waste, and purification steps. | Optimizing reaction conditions to control selectivity. |

| Ultrasound-Assisted Synthesis | Utilizing ultrasonic irradiation to accelerate the chemical reactions. mdpi.com | Faster reaction rates, higher yields, and milder conditions. | Determining optimal frequency, power, and temperature. |

Exploration of Unprecedented Reactivity and Derivatization Pathways

The primary site of reactivity on this compound is the electrophilic carbon of the chloroacetyl group, which is susceptible to nucleophilic substitution. This reactivity is the basis for its use as an intermediate in synthesizing a wide array of more complex molecules. nih.gov

Future research will likely focus on exploring novel derivatization pathways:

Reaction with Diverse Nucleophiles: While reactions with simple amines and thiols are common, a systematic exploration of its reactivity with a broader range of nucleophiles, such as carbanions, azides, and various heterocyclic compounds, could yield novel molecular scaffolds. For instance, its reaction with aminothiazole or benzothiazole (B30560) derivatives could lead to new compound libraries. researchgate.net

Tandem or Cascade Reactions: Designing multi-step reactions that begin with a nucleophilic attack on the chloroacetyl group, followed by an intramolecular cyclization or rearrangement, could provide rapid access to complex heterocyclic systems.

Metal-Catalyzed Cross-Coupling Reactions: Although less common for this type of substrate, investigating the potential for the C-Cl bond to participate in cross-coupling reactions under specific catalytic conditions could open up new avenues for carbon-carbon or carbon-heteroatom bond formation.

| Reaction Type | Description | Potential Products |

|---|---|---|

| Nucleophilic Substitution | Reaction of the chloroacetyl group with various nucleophiles (e.g., amines, thiols, phenols). | Amides, thioethers, ethers, and other functionalized piperazines. researchgate.net |

| Synthesis of Heterocycles | Reaction with bifunctional nucleophiles to form cyclic structures. | Thiazoles, imidazoles, quinazolinones. nih.govresearchgate.net |

| Derivatization Reagents | Using the sulfonyl piperazine moiety as a tag to enhance detection in analytical methods. nih.gov | Tagged molecules (e.g., fatty acids) for LC-MS/MS analysis. |

Advanced Computational Approaches for Predictive Modeling of the Chemical Compound's Behavior

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, several computational approaches can provide valuable insights.

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's three-dimensional structure, electron distribution, and orbital energies (HOMO/LUMO). This information helps in predicting the most likely sites for reaction and understanding its intrinsic reactivity. DFT analysis has been successfully applied to other complex piperazine derivatives. researchgate.net

Molecular Docking: In non-clinical contexts, such as the development of chemical probes or materials, molecular docking can predict how the molecule might interact with specific proteins or surfaces. This in silico modeling can identify potential binding modes and affinities, guiding the design of targeted molecules. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, either in solution or in complex with another molecule. This can reveal conformational changes and the stability of interactions that are not apparent from static models. researchgate.net

These computational studies can accelerate the discovery of new applications by allowing for virtual screening and rational design before committing to extensive laboratory synthesis.

Application in Automated Synthesis and Flow Chemistry Techniques

The transition from traditional batch synthesis to automated and continuous flow processes is a major trend in modern chemistry, offering improved safety, efficiency, and scalability. researchgate.netmdpi.com

Automated Synthesis: The synthesis of this compound and its subsequent derivatization are well-suited for automation. Robotic platforms can perform multi-step syntheses, purifications, and analyses, enabling the rapid generation of libraries of related compounds for screening in various applications.

Flow Chemistry: Continuous flow chemistry involves pumping reagents through a network of tubes and reactors. This approach offers superior control over reaction parameters like temperature and mixing, which is particularly beneficial for fast or exothermic reactions. nih.gov A flow synthesis of this compound could involve two sequential reactor modules for the sulfonylation and acylation steps, with in-line purification to yield a continuous stream of the final product. nih.gov The improved safety of handling hazardous reagents in a closed, small-volume flow system is a significant advantage. researchgate.net

The development of robust flow chemistry protocols for this compound would facilitate its large-scale production and its use in the high-throughput synthesis of derivatives.

New Frontiers in Chemical Biology and Material Science Applications (non-clinical)

Beyond its role as a synthetic intermediate, the unique combination of functional groups in this compound opens up possibilities in other scientific domains.

Chemical Biology: The reactive chloroacetyl group makes this molecule a potential candidate for use as a covalent chemical probe. Such probes are valuable tools for studying the function of proteins and other biomolecules in a non-clinical research setting. The chloroacetyl moiety can form a stable covalent bond with nucleophilic residues (like cysteine) on a protein, allowing for its identification and study.

Material Science: The field of material science offers intriguing, though less explored, avenues. One potential application is in the synthesis of novel polymers, where the piperazine derivative could act as a monomer or a cross-linking agent. Furthermore, drawing inspiration from related silicon-containing piperazine compounds used in chemical vapor deposition (CVD), this compound could be investigated as a novel precursor for depositing thin films. mdpi.com The presence of sulfur, nitrogen, and chlorine in addition to carbon and hydrogen could lead to materials with unique electronic, optical, or mechanical properties. The thermal stability and volatility of the compound would be key parameters to investigate for such applications.

Q & A

Q. What are the common synthetic routes for 1-(Chloroacetyl)-4-(methylsulfonyl)piperazine?

The synthesis typically involves sequential functionalization of the piperazine ring. A general approach includes:

Piperazine functionalization : Reacting piperazine with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to introduce the chloroacetyl group.

Sulfonylation : Treating the intermediate with methylsulfonyl chloride to install the methylsulfonyl group at the 4-position .

- Key conditions : Temperature (0–25°C), inert atmosphere, and stoichiometric control to minimize side reactions.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- NMR spectroscopy : H and C NMR to verify substitution patterns and confirm the presence of the chloroacetyl ( ppm for CHCl) and methylsulfonyl groups ( ppm for CHSO) .

- Mass spectrometry (MS) : High-resolution MS to validate the molecular formula (e.g., [M+H] for CHClNOS).

- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 210–254 nm .

Q. How does the chloroacetyl group influence the compound’s reactivity?

The chloroacetyl group is electrophilic, enabling nucleophilic substitution (e.g., with amines, thiols) or elimination reactions. For example:

- Amine substitution : Reacting with primary/secondary amines to form amide derivatives.

- Thiol coupling : Generating thioether derivatives under mild basic conditions .

Advanced Research Questions

Q. What strategies optimize the synthesis yield and scalability?

- Solvent selection : Using toluene or acetonitrile to improve solubility and reaction kinetics .

- Catalysis : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency .

- Process monitoring : In-situ FTIR or Raman spectroscopy to track reaction progress and intermediates .

Q. How can derivatives of this compound be screened for biological activity?

- In vitro assays : Testing against enzyme targets (e.g., kinases, phosphatases) using fluorescence-based or colorimetric assays.

- Cellular models : Evaluating cytotoxicity in cancer cell lines (e.g., MTT assay) or antimicrobial activity in bacterial cultures .

- Structure-Activity Relationship (SAR) : Systematically modifying the chloroacetyl or methylsulfonyl groups to assess impact on potency .

Q. What computational methods support the design of novel derivatives?

- Molecular docking : Predicting binding affinities to target proteins (e.g., CDC25B phosphatase) using software like AutoDock .

- QSAR modeling : Correlating substituent electronic properties (e.g., Hammett constants) with biological activity .

- ADMET prediction : Estimating pharmacokinetic properties (e.g., logP, bioavailability) via tools like SwissADME .

Key Considerations for Experimental Design

- Contradiction resolution : Conflicting solubility data (e.g., in vs. 18) should be addressed via solvent screening (DMSO vs. MeOH) .

- Safety protocols : Handling chloroacetyl derivatives requires PPE (gloves, goggles) and fume hoods due to potential lachrymatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.